Furanomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

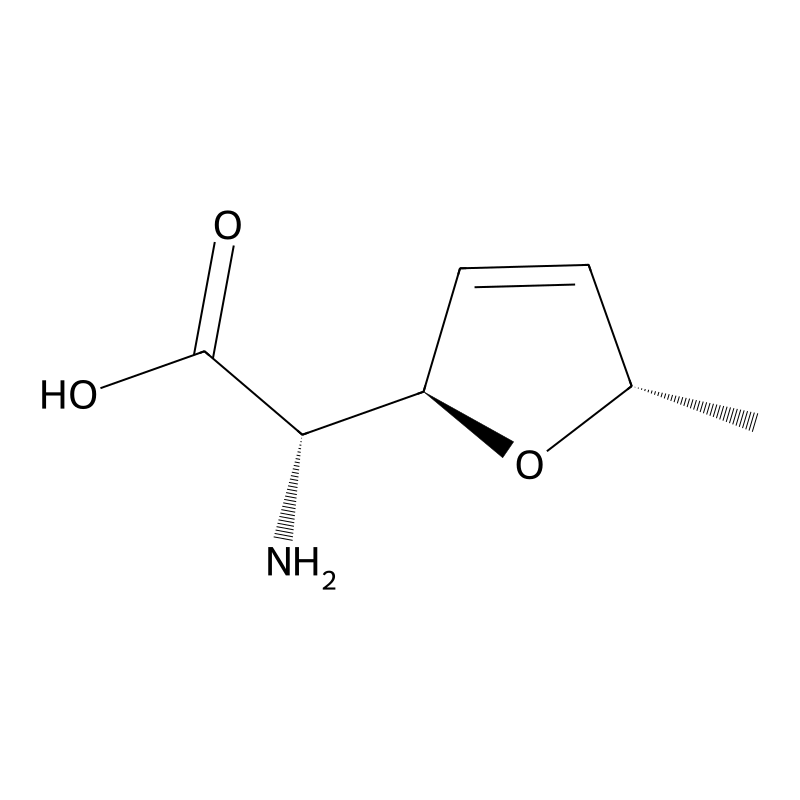

Furanomycin (CAS 18455-25-9) is a naturally occurring, non-proteinogenic α-amino acid characterized by its distinctive trans-2,5-dihydrofuran ring. In procurement contexts, it is primarily sourced as a highly specific competitive antagonist of L-isoleucine and a substrate for isoleucyl-tRNA synthetase (IleRS). Unlike generic translation inhibitors, furanomycin is valued in synthetic biology and medicinal chemistry for its dual utility: it acts as an active participant in ribosomal translation workflows to produce orthogonally modified proteins, and it serves as a stereochemically rigid chiral building block for the synthesis of complex, conformationally constrained peptides[1].

Substituting furanomycin with standard translation inhibitors (such as mupirocin) or generic aliphatic amino acids (such as L-isoleucine or valine) fundamentally compromises both biological and synthetic workflows. In translation assays, mupirocin acts as a tight-binding inhibitor that merely arrests protein synthesis, whereas furanomycin is actively charged to tRNA and incorporated into the growing polypeptide chain, enabling the engineering of aberrant or modified proteins[1]. In organic synthesis, generic acyclic amino acids lack the stereochemically rigid, oxygen-containing trans-2,5-dihydrofuran core of furanomycin, which is critical for introducing specific conformational constraints and altered hydrophobicity into advanced peptide therapeutics [2].

References

- [1] Kohno T, Kohda D, Haruki M, Yokoyama S, Miyazawa T. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein. J Biol Chem. 1990 Apr 25;265(12):6931-5.

- [2] Rohokale R, Mane R. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org 2024.

Active Polypeptide Incorporation Efficiency via IleRS

Furanomycin differentiates itself from standard IleRS inhibitors by acting as a false substrate rather than a mere blocker. While inhibitors like mupirocin bind tightly to halt translation, furanomycin binds to E. coli IleRS with an affinity comparable to L-isoleucine and is actively charged to tRNA^Ile. The resulting furanomycyl-tRNA^Ile binds to elongation factor Tu just as tightly as the natural substrate, leading to direct incorporation into precursor proteins during in vitro biosynthesis [1].

| Evidence Dimension | Mechanism of translation interference |

| Target Compound Data | Actively charged to tRNA^Ile and incorporated into polypeptides |

| Comparator Or Baseline | Mupirocin (halts translation without incorporation) |

| Quantified Difference | Enables active substitution for isoleucine in translation systems vs. complete translation arrest |

| Conditions | In vitro protein biosynthesis assay using E. coli IleRS |

This active incorporation is essential for synthetic biologists who need to engineer proteins with unnatural, rigid cyclic amino acids rather than simply inhibiting bacterial growth.

Targeted Antimicrobial Efficacy and Structural Specificity

The specific oxygen-containing furan ring of furanomycin is critical for its biological activity. Furanomycin demonstrates a Minimum Inhibitory Concentration (MIC) of 1–5 µg/mL against susceptible bacteria such as E. coli. When compared to carbafuranomycin—a synthetic analog where the furan oxygen is replaced by a methylene group—the activity drops precipitously. Carbafuranomycin exhibits an MIC of >100 µM against wild-type E. coli, proving that the precise heteroatomic structure of furanomycin is required for optimal IleRS-targeted efficacy[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against wild-type E. coli |

| Target Compound Data | 1–5 µg/mL |

| Comparator Or Baseline | Carbafuranomycin (MIC > 100 µM) |

| Quantified Difference | Substantially higher antibacterial potency strictly dependent on the furan oxygen |

| Conditions | Wild-type E. coli growth inhibition assay |

Validates the necessity of procuring the exact oxygen-containing furanomycin structure for maximum IleRS-targeted antibacterial efficacy and assay reproducibility.

Conformational Constraint in Chiral Peptide Precursor Suitability

As a chiral building block, furanomycin provides a rigid trans-2,5-dihydrofuran ring that significantly alters the conformational flexibility of synthesized peptides compared to the flexible aliphatic sec-butyl side chain of L-isoleucine. While furanomycin mimics isoleucine's overall binding conformation in the IleRS pocket, its bulkier, rigid side chain introduces specific structural constraints when utilized as a precursor for complex natural products or conformationally locked peptide analogs[1].

| Evidence Dimension | Side-chain structural rigidity and precursor suitability |

| Target Compound Data | Rigid trans-2,5-dihydrofuran ring |

| Comparator Or Baseline | L-isoleucine (flexible aliphatic sec-butyl side chain) |

| Quantified Difference | Introduction of a constrained cyclic ether vs. an acyclic alkane, altering downstream peptide folding |

| Conditions | Structural analysis of synthetic peptide precursors |

Crucial for medicinal chemists procuring precursors to synthesize conformationally locked peptide analogs with precise stereochemical control.

Orthogonal Protein Translation in Synthetic Biology

Furanomycin is procured to incorporate non-proteinogenic cyclic amino acids into engineered proteins via native E. coli IleRS machinery, directly leveraging its ability to act as a false substrate rather than a translation blocker [1].

Antibiotic Lead Optimization and Mechanism Studies

Utilized as a structural template and competitive IleRS inhibitor for developing novel antibacterial agents, particularly where the precise oxygen-containing furan core is required to maintain low-micromolar MICs against multi-drug resistant strains[2].

Chiral Precursor for Complex Peptide Synthesis

Sourced as a stereochemically defined building block (αS,2R,5S) for the total synthesis of complex natural products and conformationally constrained peptide therapeutics, where generic aliphatic amino acids fail to provide the necessary rigidity [3].

References

- [1] Kohno T, Kohda D, Haruki M, Yokoyama S, Miyazawa T. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein. J Biol Chem. 1990 Apr 25;265(12):6931-5.

- [2] Lee JY, Schiffer G, Jäger V. Synthesis of L-Carbafuranomycin, an Unnatural Analogue of the Antibiotic Amino Acid Furanomycin. Org Lett. 2005 May 12;7(10):1837-9.

- [3] Rohokale R, Mane R. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org 2024.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Trippe K, McPhail K, Armstrong D, Azevedo M, Banowetz G. Pseudomonas fluorescens SBW25 produces furanomycin, a non-proteinogenic amino acid with selective antimicrobial properties. BMC Microbiol. 2013 May 20;13:111. doi: 10.1186/1471-2180-13-111. Erratum in: BMC Microbiol. 2013;13:263. PubMed PMID: 23688329; PubMed Central PMCID: PMC3662646.

3: Kohno T, Kohda D, Haruki M, Yokoyama S, Miyazawa T. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein. J Biol Chem. 1990 Apr 25;265(12):6931-5. PubMed PMID: 2182633.

4: VanBrunt MP, Standaert RF. A short total synthesis of (+)-furanomycin. Org Lett. 2000 Mar 9;2(5):705-8. PubMed PMID: 10814415.

5: Parry RJ, Yang N. Isolation and characterization of furanomycin nonproducing Streptomyces threomyceticus mutants. J Antibiot (Tokyo). 1992 Jul;45(7):1161-6. PubMed PMID: 1517161.

6: Kazmaier U, Pähler S, Endermann R, Häbich D, Kroll HP, Riedl B. Straightforward syntheses of furanomycin derivatives and their biological evaluation. Bioorg Med Chem. 2002 Dec;10(12):3905-13. PubMed PMID: 12413842.

7: Lee JY, Schiffer G, Jäger V. Synthesis of L-carbafuranomycin, an unnatural analogue of the antibiotic amino acid furanomycin. Org Lett. 2005 Jun 9;7(12):2317-20. PubMed PMID: 15932187.

8: Avenoza A, Busto JH, Canal N, Corzana F, Peregrina JM, Pérez-Fernández M, Rodríguez F. Cyclobutane amino acid analogues of furanomycin obtained by a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane. J Org Chem. 2010 Feb 5;75(3):545-52. doi: 10.1021/jo9025258. PubMed PMID: 20038109.

9: Katagiri K, Tori K, Kimura Y, Yoshida T, Nagasaki T, Minato H. A new antibiotic. Furanomycin, an isoleucine antagonist. J Med Chem. 1967 Nov;10(6):1149-54. PubMed PMID: 4861779.

10: Tanaka K, Tamaki M, Watanabe S. Effect of furanomycin on the synthesis of isoleucyl-tRNA. Biochim Biophys Acta. 1969 Nov 19;195(1):244-5. PubMed PMID: 4982424.

11: Zhang J, Clive DL. Synthesis of (+)-Furanomycin: Use of Radical Cyclization. J Org Chem. 1999 Mar 5;64(5):1754-1757. PubMed PMID: 11674252.

12: Zimmermann PJ, Blanarikova I I, Jäger V V. A General Approach to L-(+)-Furanomycin and Some Stereoisomers and Analogues Using Furoisoxazoline Intermediates Syntheses via Isoxazolines, Part 24. Part of the planned dissertation of P. J. Zimmermann. We thank the Volkswagen-Stiftung, Hannover, the Fonds der Chemischen Industrie, the Landesgraduiertenförderung Baden-Württemberg (doctoral fellowship to P.J.Z.), and Bayer AG, Wuppertal, for financial support of this work. I.B. gratefully acknowledges a grant from the Volkswagen-Stiftung for a research stay at Stuttgart. We thank Dr. W. Frey for the X-ray crystal structure determinations. This work was presented at the 17th ICHC, Vienna, in August 1999, Book of Abstracts OP-61. Part 23: ref. 1. Angew Chem Int Ed Engl. 2000 Mar;39(5):910-912. PubMed PMID: 10760890.

13: Nelson JM, Vedejs E. Metalated aziridines for cross-coupling with aryl and alkenyl halides via palladium catalysis. Org Lett. 2010 Nov 19;12(22):5085-7. doi: 10.1021/ol101904a. Epub 2010 Oct 14. PubMed PMID: 20945857; PubMed Central PMCID: PMC2996137.

14: Erdsack J, Krause N. An approach towards azafuranomycin analogs by gold-catalyzed cycloisomerization of allenes: synthesis of (αS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine. Beilstein J Org Chem. 2013 Sep 25;9:1936-42. doi: 10.3762/bjoc.9.229. eCollection 2013. PubMed PMID: 24204404; PubMed Central PMCID: PMC3817573.

15: Erdsack J, Schürmann M, Preut H, Krause N. (1R,4'S)-4-(tert-Butyl-dimethyl-silan-oxy)-1-[2,2-dimethyl-3-(p-tolyl-sulfon-yl)- 1,3-oxazolidin-4-yl]but-2-yn-1-ol. Acta Crystallogr Sect E Struct Rep Online. 2008 May 30;64(Pt 6):o1171. doi: 10.1107/S1600536808014906. PubMed PMID: 21202678; PubMed Central PMCID: PMC2961448.

16: Hughes J, Mellows G. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid. Biochem J. 1978 Oct 15;176(1):305-18. PubMed PMID: 365175; PubMed Central PMCID: PMC1186229.

Explore Compound Types